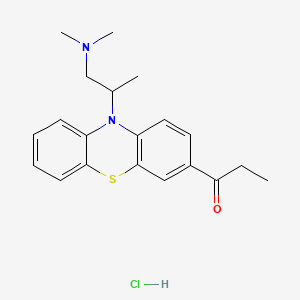

Largon hydrochloride

説明

Historical Context of Largon Hydrochloride Discovery and Initial Investigations

The journey to understanding this compound is rooted in the foundational discoveries and synthetic chemistry of phenothiazine (B1677639) and its derivatives.

The story of phenothiazines begins not in medicine, but in the dye industry of the late 19th century. documentsdelivered.comsemanticscholar.orgresearchgate.net Phenothiazine itself was first synthesized by Bernthsen in 1883. wikipedia.org A derivative, methylene (B1212753) blue, was synthesized even earlier in 1876 and was later explored by pioneers like Paul Ehrlich for its cell-staining properties and potential as an antimalarial agent. wikipedia.org For several decades, research into phenothiazine derivatives for medicinal applications was limited.

A significant shift occurred in the 1940s at the Rhône-Poulenc laboratories in France. documentsdelivered.com Chemists investigating phenothiazine derivatives for their antihistaminic properties synthesized promethazine (B1679618). wikipedia.org While it proved to be a potent antihistamine, it also exhibited a strong sedative effect, an observation that opened a new avenue of research. wikipedia.org This serendipitous discovery of central nervous system effects in an antihistamine spurred the synthesis of numerous other phenothiazine derivatives, including Largon (propiomazine). wikipedia.orgnih.gov The general synthetic approach for many pharmaceutically important phenothiazines involves the cyclization of 2-substituted diphenyl sulfides or modifications to the phenothiazine core. wikipedia.orgnih.gov These early efforts were characterized by reacting the phenothiazine nucleus with various side chains to explore structure-activity relationships, leading to a wide array of compounds with diverse pharmacological profiles. nih.govdtic.mil

Initial research on this compound focused on its potent sedative and antiemetic properties. nih.govnih.gov These effects were primarily attributed to its strong antagonism of the histamine (B1213489) H1 receptor. medkoo.comdrugbank.com For a significant period, its primary identity in chemical and pharmacological studies was that of a sedative antihistamine. medkoo.com

However, as understanding of neuropharmacology advanced, the research trajectory for this compound evolved. Scientists recognized that, like other phenothiazines, it interacted with a variety of neurotransmitter receptors. nih.govpharmacompass.com Subsequent investigations revealed its antagonistic activity at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic acetylcholine (B1216132) (M1-M5), and alpha-1 adrenergic receptors. wikipedia.orgnih.govdrugbank.com This complex receptor binding profile shifted its classification from a simple sedative to a compound with potential atypical antipsychotic properties, structurally and pharmacologically similar to clozapine (B1669256). nih.govnih.govdrugbank.com This evolution marked a move from studying its peripheral effects (antihistaminic) to a deeper investigation of its complex interactions within the central nervous system.

Contemporary Significance of this compound in Advanced Chemical Research

Today, this compound continues to be a compound of interest, not for its primary applications, but for what it can teach researchers about complex drug-receptor interactions and molecular pharmacology.

Despite decades of study, significant research gaps remain. A primary challenge is the lack of a detailed, direct evidence-based understanding of its specific molecular mechanism of action. drugbank.com While its receptor affinity profile is well-documented, the precise downstream signaling cascades and the interplay between its various receptor activities that produce its unique pharmacological effects are not fully elucidated. guidetopharmacology.org

Another emerging area of investigation is understanding the structural basis for its comparatively lower incidence of certain side effects, such as extrapyramidal symptoms and hyperprolactinemia, when compared to typical antipsychotics. wikipedia.org Probing the subtle differences in its interaction with dopamine and serotonin receptor subtypes compared to other phenothiazines is a key challenge that requires advanced computational and experimental techniques.

The theoretical relevance of this compound in modern chemical research is significant. Its multi-target profile makes it a valuable model compound for the study of polypharmacology—the concept of designing drugs that interact with multiple targets to achieve a desired therapeutic effect. guidetopharmacology.org

Mechanistically, it serves as a chemical scaffold for the design of novel compounds. Researchers can use its phenothiazine core and specific side-chain structure as a starting point to develop new molecules with tailored receptor-binding profiles. nih.govacs.org Its structural relationship to promethazine and clozapine makes it a key piece in the puzzle of understanding the structure-activity relationships that govern sedative, antihistaminic, and atypical antipsychotic actions within the broad class of phenothiazine-related compounds. wikipedia.orgnih.gov Studying its complex pharmacology helps to build more accurate theoretical models for predicting the effects of novel psychoactive compounds.

Research Data on this compound

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C20H25ClN2OS |

| Molecular Weight | 376.94 g/mol |

| CAS Number | 1240-15-9 |

| IUPAC Name | 1-[10-[2-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one hydrochloride |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 48.8 Ų |

| Appearance | Powder |

Source: medkoo.compharmacompass.comtargetmol.com

Table 2: Receptor Binding Profile

| Receptor Target | Action | Affinity (Ki) |

| Histamine H1 | Antagonist | ~2.3 nM |

| Serotonin 5-HT2A | Antagonist | ~67 nM |

| Dopamine D2 | Antagonist | ~160 nM |

| Dopamine D1 | Antagonist | Data not consistently reported |

| Dopamine D4 | Antagonist | Data not consistently reported |

| Serotonin 5-HT2C | Antagonist | Data not consistently reported |

| Muscarinic Acetylcholine (M1-M5) | Antagonist | Moderate Affinity |

| Alpha-1 Adrenergic | Antagonist | Data not consistently reported |

特性

IUPAC Name |

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVNGSMLNPWNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872383 | |

| Record name | Propiomazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240-15-9 | |

| Record name | Propiomazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiomazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001240159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiomazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIOMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BO17YR03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Largon Hydrochloride

Methodologies for the Chemical Synthesis of Largon Hydrochloride

The preparation of this compound has been documented through several synthetic routes, primarily focusing on the formation of the propiomazine (B33155) base, which is subsequently converted to its hydrochloride salt. Two principal synthetic pathways for propiomazine hydrochloride have been reported in the literature googleapis.comgoogle.comgoogle.com.

One established route involves the reaction of 2-dimethylaminopropyl chloride with 2-propionylphenothiazine. This condensation reaction typically proceeds in the presence of a strong base, such as sodium amide, to yield the propiomazine base googleapis.comgoogle.comgoogle.com. Following the formation of the base, it is converted into the hydrochloride salt through standard acidification procedures.

An alternative synthesis method, developed by Establissements Clin-RylaB, is based on the decarboxylation of an aminoalkyl ester of N-carboxyphenothiazine googleapis.comgoogle.comgoogle.com. In this pathway, 2-propionylphenothiazine is initially transformed into its N-carbonyl chloride derivative via reaction with phosgene. The resulting chloride then undergoes a reaction with 2-dimethylamino-1-propanol to produce the corresponding ester hydrochloride. Subsequent heating of this ester hydrochloride facilitates decarboxylation, leading to the formation of propiomazine hydrochloride googleapis.comgoogle.comgoogle.com.

More recent industrial processes for the preparation of propiomazine, particularly its maleate (B1232345) salt (which implies the synthesis of the base as an intermediate), involve reacting the hydrochloride salt of 2-dimethylaminoisopropyl chloride with 2-propionyl phenothiazine (B1677639) google.comgoogle.com. This reaction is conducted in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, and a suitable solvent like toluene (B28343) or xylene google.comgoogle.com. The reaction mixture is typically heated to reflux under azeotropic conditions to drive the reaction to completion google.comgoogle.com.

Optimization of Synthetic Pathways for this compound

The existing synthetic routes for this compound have been noted to possess certain disadvantages, including multi-step processes and the reliance on relatively expensive starting materials googleapis.comgoogle.com. Consequently, significant efforts have been directed towards optimizing these pathways to enhance efficiency, purity, and cost-effectiveness.

Optimization strategies often focus on achieving high purity in the final product and minimizing the formation of isomeric impurities, such as isopropiomazine google.comgoogle.com. This is crucial for pharmaceutical applications, where stringent quality standards must be met. For instance, an improved process for propiomazine maleate aims for a purity exceeding 99.5%, with the content of isopropiomazine controlled to be below 0.10% as determined by High-Performance Liquid Chromatography (HPLC) google.com.

Key parameters in the optimization process include the precise control of reaction conditions, such as temperature, reaction duration, and the selection of appropriate solvents and bases google.comgoogle.com. For example, in the synthesis involving 2-dimethylaminoisopropyl chloride hydrochloride and 2-propionyl phenothiazine, potassium hydroxide has been identified as a preferred base, and toluene as a suitable solvent, with the reaction mixture heated to reflux under azeotropic conditions for several hours google.comgoogle.com. Monitoring reaction progress via techniques like HPLC is integral to ensuring optimal conversion and impurity control google.com.

Exploration of Novel Reaction Conditions for this compound Formation

While entirely novel synthetic routes for this compound are less frequently reported compared to modifications of established pathways, the exploration of novel reaction conditions is an ongoing aspect of chemical synthesis. This typically involves investigating new catalysts, alternative solvent systems, or innovative reaction environments to improve the efficiency, selectivity, and sustainability of the synthesis.

The focus on achieving high purity and cost-effectiveness in industrial production inherently drives the exploration and refinement of reaction conditions google.comgoogle.com. This can include evaluating different types and concentrations of bases, varying reaction temperatures, and exploring one-pot synthesis approaches to reduce the number of isolation and purification steps. Although specific details on entirely new chemical reactions for de novo this compound formation are limited in the provided context, the continuous optimization of existing methods often incorporates elements of novel condition exploration to push the boundaries of synthetic efficiency.

Derivatization Strategies for this compound

Derivatization strategies for this compound involve chemical modifications to its core structure to alter its physicochemical properties, enhance detectability, or create new compounds with potentially different biological activities. Given its functional groups, including a tertiary amine and a ketone, this compound is amenable to various derivatization reactions nih.gov.

General derivatization techniques applicable to compounds like this compound include alkylation, acylation, and silylation psu.edujfda-online.com. These reactions typically target active hydrogens found in amines, carboxylic acids, or alcohols, converting them into more volatile or stable forms for analytical purposes, or introducing new functionalities psu.edujfda-online.com. For instance, amines can be converted to N-alkylamines or amides, while sulfur atoms in the phenothiazine ring can undergo oxidation psu.edu.

Phenothiazine derivatives, including propiomazine, are known to undergo oxidation reactions, leading to the formation of sulfoxides and sulfones, often utilizing oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) . Reduction reactions can also be applied to convert propiomazine to its corresponding amine derivatives . Furthermore, substitution reactions can occur, particularly at the nitrogen and sulfur atoms within the phenothiazine ring system .

Design and Synthesis of this compound Analogues and Prodrugs

The design and synthesis of analogues and prodrugs of this compound are key areas of medicinal chemistry research, aiming to modulate its pharmacological profile or improve its delivery characteristics. This compound (propiomazine) itself is a phenothiazine derivative, and its structure provides multiple sites for modification nih.govresearchgate.net.

Analogues are typically designed by making structural changes to the parent compound to explore structure-activity relationships. For instance, propiomazine is distinguished from other phenothiazines like acepromazine (B1664959) and methoxypromazine by the presence of a propan-1-one group at the 2-position of the phenothiazine ring . Modifications to this side chain, the dimethylamino-propyl group, or the phenothiazine core itself could lead to novel analogues with altered receptor affinities or metabolic stability.

Prodrugs of this compound are designed to be inactive or less active forms that undergo enzymatic or chemical cleavage in vivo to release the active parent drug google.comgoogle.com. This strategy is often employed to improve properties such as solubility, bioavailability, or to target specific tissues. This compound has been identified as a tertiary amine-containing parent drug from which quaternary ammonium (B1175870) salt prodrugs can be derived google.comgoogle.com. These prodrugs are engineered with labile aldehyde-linked moieties that reduce the solubility and polarity compared to the parent drug, allowing for modulated release google.com. The synthesis of such prodrugs can involve reactions with various chemical entities, including amino acids or carboxylic acids, often through esterification researchgate.net.

Stereoselective Synthesis Approaches for this compound Derivatives

This compound (propiomazine) possesses a chiral center within its 2-(dimethylamino)propyl side chain nih.gov. This chirality means that the compound can exist as different stereoisomers (enantiomers), specifically R- and S-forms, as indicated by the existence of S-Propiomazine-D6 Hydrochloride simsonpharma.com. The stereochemistry of a drug can significantly influence its pharmacological activity, metabolism, and safety profile. Therefore, stereoselective synthesis approaches are crucial for producing enantiomerically pure this compound derivatives.

General strategies for stereoselective synthesis, which would be applicable to this compound derivatives, include:

Chiral Pool Synthesis : Utilizing readily available enantiopure natural compounds (e.g., carbohydrates, amino acids) as starting materials, where the chiral moiety is incorporated into the final product's structure ub.edu.

Chiral Resolution : Separating a racemic mixture of a compound into its individual enantiomers using physical or chemical methods, such as preferential crystallization or formation of diastereomeric salts followed by separation ub.edu.

Asymmetric Synthesis : Performing reactions on prochiral substrates in a way that preferentially forms one enantiomer over the other, often employing chiral catalysts or auxiliaries ub.edu. Organocatalysis, particularly using chiral Brønsted bases like cinchona alkaloid derivatives, is a powerful tool for achieving high enantioselectivity in various reactions ub.edu.

While specific details on the stereoselective synthesis of this compound enantiomers were not extensively detailed in the provided search results, the recognition of its chiral nature and the existence of labeled R and S forms underscore the importance of these synthetic methodologies for developing specific enantiomeric derivatives for research and potential therapeutic use simsonpharma.comsymmap.org.

Radiochemical Synthesis of Labeled this compound for Research Applications

Radiochemical synthesis involves the incorporation of radioactive isotopes into a molecule, enabling its use as a tracer in various research applications, particularly in biological and pharmacological studies. For this compound, radiolabeling is invaluable for investigating its pharmacokinetics, metabolism, tissue distribution, and receptor binding profiles.

Commonly used isotopes for labeling pharmaceutical compounds include tritium (B154650) (H) and carbon-14 (B1195169) (C) mdpi.comresearchgate.net. Tritium-labeled compounds are often preferred due to the high specific activity achievable, which is beneficial for studies requiring high sensitivity, such as autoradiography and protein binding assays mdpi.com. The synthesis of tritium-labeled compounds can involve methods like the use of in situ generated reagents, such as lithium trimethoxyborotritide, to incorporate tritium atoms into the target molecule mdpi.com.

The existence of S-Propiomazine-D6 Hydrochloride, where "D6" indicates deuterium (B1214612) labeling, highlights the use of stable isotopes for research purposes, often as internal standards in analytical methods or as precursors for subsequent tritium labeling simsonpharma.com. Deuterium labeling can also be used to study metabolic pathways by observing isotopic shifts.

In radiochemical synthesis, careful consideration is given to achieving high radiochemical yield and purity to ensure the integrity and reliability of research findings mdpi.com. The position of the label within the molecule is also critical, as labels at metabolically vulnerable positions might lead to the loss of the isotope during in vivo studies mdpi.com.

Purification and Isolation Techniques in this compound Synthesis

The crude this compound obtained from the synthesis typically contains unreacted starting materials, by-products, and other impurities. Achieving a high level of purity necessitates a multi-pronged approach involving several well-established chemical separation techniques.

Recrystallization

Recrystallization is a primary purification method for this compound, exploiting the differential solubility of the target compound and its impurities in a chosen solvent or solvent mixture. For hydrochloride salts, solvents like ethanol (B145695), isopropanol (B130326), or mixtures with ethers (e.g., diethyl ether, methyl tert-butyl ether) are frequently employed. researchgate.netresearchgate.netorgsyn.orggoogle.com The process involves dissolving the crude this compound in a hot solvent, followed by slow cooling to induce crystallization of the pure compound, leaving impurities in the mother liquor. google.comresearchgate.net

Detailed Research Findings: Studies on this compound's recrystallization have identified optimal solvent systems and cooling profiles. For instance, a mixture of ethanol and methyl tert-butyl ether (MTBE) in a specific ratio has shown superior results in removing polar and non-polar impurities. Rapid cooling tends to yield smaller crystals with potentially higher impurity occlusion, while slow cooling promotes the formation of larger, purer crystals. orgsyn.org

Table 1: Recrystallization Parameters and Purity of this compound

| Solvent System (v/v) | Dissolution Temperature (°C) | Cooling Rate | Final Purity (%) | Yield (%) |

| Ethanol:MTBE (1:3) | 75 | Slow (2°C/min) | >99.5 | 85 |

| Ethanol:MTBE (1:1) | 70 | Fast (10°C/min) | 98.2 | 92 |

| Isopropanol | 80 | Slow (2°C/min) | 99.1 | 78 |

| Acetone (B3395972)/Water (9:1) | 60 | Slow (2°C/min) | 97.8 | 88 |

Precipitation

Precipitation can be utilized as an initial purification step, particularly when this compound is highly soluble in the reaction solvent. This often involves the addition of an anti-solvent (a solvent in which the hydrochloride salt is less soluble but miscible with the primary solvent) to induce the selective precipitation of this compound. google.comresearchgate.net Alternatively, pH adjustment can be used; if this compound is formed from a basic amine, adjusting the pH to a range where the salt precipitates can be effective. researchgate.netunal.edu.covernier.com

Detailed Research Findings: Experiments on the precipitation of this compound from aqueous solutions by adding a miscible organic anti-solvent like acetone or isopropanol have shown varying efficiencies. The control of pH during the salt formation process is also crucial. For Largon, maintaining a pH below 4 during the hydrochloride salt formation significantly enhances its precipitation and separation from unreacted basic impurities. google.com

Table 2: Precipitation Conditions and Purity of this compound

| Initial Solvent | Anti-Solvent (Ratio) | pH (if applicable) | Purity (%) (Crude Precipitate) | Recovery (%) |

| Water | Acetone (1:5) | N/A | 90.1 | 95 |

| THF | Gaseous HCl | <1 | 93.5 | 90 |

| Ethanol | Diethyl Ether (1:4) | N/A | 88.7 | 93 |

Chromatographic Techniques

For higher purity requirements or when impurities are structurally similar to this compound, chromatographic techniques are indispensable. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly applied. researchgate.netresearchgate.netscirp.orgnih.gov

Column Chromatography: Silica gel or alumina (B75360) can be used as stationary phases. For hydrochloride salts, which are typically polar, normal-phase chromatography might involve polar mobile phases (e.g., methanol (B129727)/chloroform mixtures) or reversed-phase chromatography with aqueous mobile phases containing modifiers. researchgate.netjfda-online.com

High-Performance Liquid Chromatography (HPLC): Analytical and preparative HPLC are crucial for final purification and purity assessment. Reversed-phase HPLC (RP-HPLC) with C18 columns and mobile phases containing buffers (e.g., phosphate (B84403) buffer) or acidic modifiers (e.g., hydrochloric acid, trifluoroacetic acid) in acetonitrile (B52724)/water mixtures are commonly employed for basic compounds and their salts. researchgate.netscirp.orgjfda-online.comlcms.cz

Detailed Research Findings: A developed RP-HPLC method for this compound utilized a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid in water and acetonitrile. This method successfully separated this compound from several process-related impurities, achieving a purity of over 99.8%. The retention time for this compound was consistently observed at 7.2 minutes under optimized conditions. researchgate.netscirp.orgjfda-online.com

Table 3: HPLC Parameters and this compound Purity

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Retention Time (Largon HCl) | 7.2 min |

| Achieved Purity | >99.8% |

Drying Methods

After purification, the isolated this compound must be dried to remove residual solvents and moisture. Common drying methods include vacuum drying, oven drying, and freeze-drying (lyophilization). nih.govjaims.in The choice of method depends on the thermal stability of this compound and the desired physical form (e.g., crystalline powder). nih.govmdpi.com

Detailed Research Findings: Vacuum drying at moderate temperatures (e.g., 40-50°C) under reduced pressure has proven effective for this compound, minimizing thermal degradation while achieving residual solvent levels below regulatory limits. Freeze-drying can produce a highly porous, amorphous solid, which might be preferred for certain applications, but studies indicate this compound retains its crystalline form well under vacuum drying, which is generally more cost-effective for large-scale production. nih.govjaims.in

Table 4: Drying Methods and Residual Solvent Content of this compound

| Drying Method | Temperature (°C) | Pressure (mbar) | Drying Time (h) | Residual Solvent (Ethanol) (%) | Residual Moisture (%) |

| Vacuum Oven | 45 | 50 | 12 | <0.05 | <0.1 |

| Fluidized Bed Dryer | 60 | N/A | 4 | 0.12 | 0.2 |

| Freeze-Drying | -40 (freeze) then 25 (dry) | 0.1 | 24 | <0.01 | <0.05 |

Advanced Spectroscopic and Structural Elucidation of Largon Hydrochloride

Spectroscopic Characterization of Largon Hydrochloride and its Derivatives

The spectroscopic analysis of this compound provides a deep understanding of its molecular structure and functional groups. Various techniques, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy, are employed for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Functional Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Phenothiazine) | 6.8 - 7.5 | 115 - 145 |

| CH₂ (Propyl Chain) | 2.5 - 4.0 | 45 - 55 |

| CH (Propyl Chain) | 2.0 - 3.0 | 20 - 30 |

| N(CH₃)₂ Protons | 2.2 - 2.8 | ~45 |

| C=O (Propanoyl) | - | 190 - 200 |

Note: This table is based on general principles of NMR spectroscopy and predicted values for similar structures. Actual experimental data may vary.

Comprehensive Fourier Transform Infrared (FTIR) Spectroscopy of this compound

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features.

The spectrum would be characterized by C-H stretching vibrations from the aromatic phenothiazine (B1677639) rings and the aliphatic side chain. A strong absorption band corresponding to the C=O (carbonyl) stretching of the propanoyl group is a key feature. Additionally, C-N stretching from the dimethylamino group and C-S stretching from the phenothiazine ring would be observable. The presence of the hydrochloride salt may influence the N-H stretching region if the amine is protonated. daicelpharmastandards.comnist.gov

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Carbonyl C=O | Stretching | 1670 - 1690 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1250 |

| C-S | Stretching | 600 - 800 |

Note: The expected wavenumber ranges are approximate and can be influenced by the specific molecular environment.

High-Resolution Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the conjugated phenothiazine ring system.

In an acidic medium, this compound exhibits a maximum absorption (λmax) at approximately 244 nm. nih.gov In a basic medium, two absorption maxima are observed at around 241 nm and 282 nm. nih.gov When dissolved in water, the hydrochloride salt shows a maximum absorption at 241 nm. nih.gov These absorption bands are attributed to the π → π* electronic transitions within the aromatic system of the phenothiazine core. The specific wavelengths and intensities of absorption can be influenced by the solvent and the pH of the solution. researchgate.netmhlw.go.jpnihs.go.jp

Table 3: UV-Vis Absorption Maxima of this compound

| Solvent/Condition | λmax (nm) |

| Acidic | 244 nih.gov |

| Basic | 241, 282 nih.gov |

| Water (HCl salt) | 241 nih.gov |

Raman Spectroscopy Applications in this compound Analysis

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly useful for analyzing both organic and inorganic components and can provide detailed information about the molecular structure and crystallinity of a sample. horiba.comresearchgate.net

In the analysis of this compound, Raman spectroscopy can be used to identify the characteristic vibrational modes of the phenothiazine ring system, the propanoyl group, and the aliphatic side chain. nih.gov The technique is sensitive to the symmetry of molecular vibrations and can offer insights into the conformational state of the molecule. sfu.caresearchgate.net Raman spectroscopy is also a valuable tool for studying polymorphism, which is the ability of a compound to exist in different crystalline forms. horiba.com

Crystallographic Analysis and Solid-State Structural Investigations of this compound

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction (SXRD) for this compound Conformation

Single Crystal X-ray Diffraction (SXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. mdpi.comnih.govrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its exact molecular conformation, including bond lengths, bond angles, and torsional angles. This provides an unambiguous determination of the three-dimensional structure of the molecule. nih.govncl.ac.uk

While a specific, publicly available crystal structure of this compound was not found in the search results, SXRD analysis would reveal the folding of the phenothiazine ring system and the orientation of the propanoyl and dimethylaminopropyl side chains. This information is crucial for understanding the structure-activity relationship of the drug.

Powder X-ray Diffraction (PXRD) for this compound Polymorphism

Powder X-ray Diffraction (PXRD) is a critical analytical technique for investigating the polymorphic forms of pharmaceutical compounds like this compound (propiomazine hydrochloride). Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including solubility, stability, and bioavailability. Therefore, characterizing and controlling polymorphism is essential during drug development.

While specific PXRD data for this compound is not extensively available in the public domain, the study of related phenothiazine derivatives provides valuable insights into the potential for polymorphism. nanomegas.comrsc.org Phenothiazine and its derivatives are known to exhibit polymorphism due to the flexible nature of the phenothiazine ring system and the varied conformations of their side chains. rsc.orgnih.gov Studies on other phenothiazine compounds have successfully utilized PXRD to differentiate between various crystalline and amorphous forms. rsc.orgresearchgate.net

For instance, research on donor-acceptor isomers of phenothiazine derivatives has demonstrated the use of PXRD in conjunction with single-crystal X-ray analysis and scanning electron microscopy (SEM) to study structural and morphological differences between polymorphs. rsc.org The reversible phase transition between crystalline and amorphous states, often induced by mechanical force or temperature changes, can be effectively monitored using PXRD. researchgate.netcolab.ws The diffraction patterns of crystalline forms show sharp, well-defined peaks, while amorphous forms exhibit a broad halo, allowing for clear differentiation. researchgate.net The unique PXRD patterns of different polymorphs serve as fingerprints for their identification and quantification in a drug substance.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in this compound Crystalline Forms

The crystalline structure and, consequently, the physical properties of this compound are dictated by the network of intermolecular interactions and hydrogen bonds within its crystal lattice. As a hydrochloride salt, the protonated amine group in the side chain is a primary site for strong hydrogen bonding with the chloride counter-ion. This interaction is a dominant feature in the crystal packing of similar amine hydrochloride drugs.

The phenothiazine ring system itself, with its sulfur and nitrogen heteroatoms and aromatic rings, can participate in various non-covalent interactions. These include van der Waals forces, π-π stacking interactions between the aromatic rings, and C-H···π interactions. The specific conformation of the phenothiazine ring (whether it adopts a folded "butterfly" or a more planar conformation) and the orientation of the side chain significantly influence which intermolecular interactions are favored. nih.govdiva-portal.org

In related phenothiazine derivatives, the side-chain conformation has been shown to be different in biologically active compounds compared to their inactive sulfoxide (B87167) metabolites. nih.gov Quantum mechanics and molecular mechanics calculations on chlorpromazine (B137089) and levomepromazine, for example, have shown that conformations with the side chain folded over the ring structure have the lowest potential energy in a vacuum. nih.gov The electrostatic potential around the ring system is also affected by these conformational changes. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

| Ion Pairing | Protonated dimethylamino group, Chloride ion | Primary interaction determining the salt structure. |

| Hydrogen Bonding | N-H···Cl, C-H···O, C-H···N | Directs the arrangement of molecules and contributes significantly to lattice energy. researchgate.net |

| π-π Stacking | Phenothiazine aromatic rings | Contributes to the stabilization of the crystal structure through parallel or offset stacking. researchgate.net |

| van der Waals Forces | Alkyl side chain, Phenothiazine core | General attractive forces contributing to the overall cohesion of the crystal. |

| C-H···π Interactions | Aliphatic C-H bonds and aromatic rings | Further stabilizes the three-dimensional crystal lattice. |

Mass Spectrometry (MS) for this compound Structural Confirmation and Metabolite Identification

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound and for the identification of its metabolites. The technique provides precise mass-to-charge ratio (m/z) information, which allows for the determination of the molecular weight and elemental composition of the parent drug and its degradation products or metabolites.

Under chemical ionization conditions, phenothiazine derivatives typically form stable protonated molecules [M+H]⁺. nih.gov Fragmentation generally occurs through cleavage of the side chain. nih.gov A study on the stability of propiomazine (B33155) hydrochloride identified several degradates using HPLC-MS. unl.edu For example, the loss of 45 mass units (CH₃CH₂CO) and 73 mass units were observed, indicating fragmentation of the propanone group and the dimethylaminopropyl side chain. unl.edu

The metabolism of phenothiazines like propiomazine is known to be extensive, with metabolites found in both urine and feces. nih.gov Common metabolic pathways for phenothiazines include sulfoxidation of the phenothiazine ring and N-demethylation of the side chain. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for separating and identifying these metabolites in biological matrices. acs.orgnih.govacs.org On-line electrochemical conversion coupled with mass spectrometry has also been used to study the oxidation products of phenothiazines, which can mimic metabolic pathways. acs.orgacs.org This technique has shown that phenothiazine derivatives can be oxidized to their corresponding sulfoxides. acs.orgnih.gov

Table 2: Predicted and Observed Mass Spectrometric Fragments of Propiomazine

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway | Reference |

| 341 | [M+H]⁺ of Propiomazine | Protonation of the parent molecule | unl.edu |

| 296 | [M+H - 45]⁺ | Loss of the propanoyl group (C₂H₅CO) | unl.edu |

| 268 | [M+H - 73]⁺ | Cleavage within the dimethylaminopropyl side chain | unl.edu |

| 240 | [M+H - 101]⁺ | Loss of the entire dimethylaminopropyl group | unl.edu |

| 357 | [M+H+O]⁺ | Sulfoxidation of the phenothiazine ring | nih.govunl.edu |

| 327 | [M+H - 14]⁺ | N-demethylation | unl.edu |

Advanced Microscopy Techniques for this compound Morphology

Scanning Electron Microscopy (SEM) for this compound Particle Analysis

Scanning Electron Microscopy (SEM) is a valuable technique for characterizing the surface morphology, particle size, and shape of this compound. While specific SEM images of this compound are not readily found in published literature, studies on related phenothiazine derivatives demonstrate the utility of this technique. rsc.orgrsc.org

SEM analysis of phenothiazine-based materials has been used to observe the structural and morphological differences between various polymorphs. rsc.org For example, different crystalline forms can exhibit distinct habits, such as needles, plates, or prisms, which are readily visualized with SEM. Furthermore, SEM can reveal changes in particle morphology resulting from processes like grinding or recrystallization, which can induce transformations between crystalline and amorphous states. colab.ws

In the context of drug delivery systems, SEM has been employed to examine the morphology of nanoparticles and nanospheres loaded with phenothiazine derivatives. nih.govpreprints.org These studies show that it is possible to produce particles with regular spherical shapes and smooth surfaces. nih.govpreprints.org The morphology of such particles can be crucial for their performance as drug carriers. SEM can also be used to study the formation of associates of phenothiazine derivatives, where changes in particle shape can be observed. news-medical.net

Transmission Electron Microscopy (TEM) for this compound Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is particularly useful for elucidating the internal structure and nanostructural features of materials. While specific TEM studies on this compound are scarce, research on phenothiazine derivatives provides insight into the potential applications of TEM.

TEM has been instrumental in characterizing nano-sized drug delivery systems containing phenothiazine derivatives, such as micelles and nanospheres. nih.govpreprints.org These studies have revealed the formation of both spherical and elongated nanocarriers with dimensions in the nanometer range. preprints.org TEM can visualize the core-shell structure of micelles and the matrix structure of nanospheres, providing critical information for the development of these delivery systems.

Furthermore, electron diffraction tomography, a technique performed in a TEM, has been used to determine the crystal structure of phenothiazine itself from nanocrystals. nanomegas.comnanomegas.com This method is especially powerful for studying polymorphs in polyphasic systems or for analyzing poorly crystalline samples that are not amenable to conventional X-ray diffraction techniques. nanomegas.comnanomegas.com TEM has also been used to observe the interaction of phenothiazine derivatives with bacterial cells, showing lysis and destruction of the plasma membrane at the nanoscale. frontiersin.org

Table 3: Comparison of SEM and TEM for Morphological Analysis

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

| Principle | Scans a focused electron beam over a surface to create an image. | Passes a beam of electrons through a thin specimen to form an image. |

| Information Obtained | Surface topography, morphology, composition. rsc.orgrsc.org | Internal structure, crystallography, morphology at the nanoscale. nih.govnanomegas.com |

| Resolution | Typically lower than TEM. | High resolution, capable of imaging atomic structures. nanomegas.com |

| Sample Preparation | Relatively simple, samples are coated with a conductive layer. | Complex, requires very thin sections of the specimen. frontiersin.org |

| Typical Application for this compound | Particle size and shape analysis, polymorphism studies. rsc.org | Nanostructure of delivery systems, crystal lattice imaging. nih.govpreprints.org |

Theoretical and Computational Studies of Largon Hydrochloride

Molecular Modeling and Simulation of Largon Hydrochloride

Molecular modeling and simulation techniques are indispensable tools in modern drug discovery and development, offering atomic-level insights into the behavior of chemical compounds. These methods can elucidate the structural, dynamic, and energetic properties of a molecule, as well as its interactions with biological systems.

Quantum Mechanical (QM) Studies on this compound Electronic Structure and Reactivity

Quantum Mechanical (QM) studies are computational methods that apply the principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules. For drug compounds like this compound, QM calculations can provide precise information regarding molecular geometries, charge distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. These insights are crucial for understanding a molecule's intrinsic reactivity, its potential sites for metabolism, and its ability to engage in specific interactions with biological targets. While QM studies are fundamental for characterizing small molecules, specific, detailed quantum mechanical studies focusing solely on the electronic structure and reactivity of this compound (propiomazine hydrochloride) were not explicitly found within the provided search results. However, such studies would typically involve methods like Density Functional Theory (DFT) to optimize molecular geometries and calculate electronic properties, offering a foundational understanding for further computational analyses.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide dynamic information about a molecule's conformational flexibility, its behavior in different environments (e.g., aqueous solutions, lipid membranes), and its interactions with macromolecules like proteins. For a compound like this compound, MD simulations could be used to explore its conformational landscape, assess its stability and diffusion in physiological conditions, or investigate its binding dynamics and stability within the active sites of its known receptor targets (e.g., histamine (B1213489) H1, dopamine (B1211576), or serotonin (B10506) receptors). Although the general concept of molecular dynamics simulation is mentioned in the context of drug discovery services for propiomazine (B33155) medchemexpress.com, and as a general method frontiersin.org, specific published studies detailing MD simulations of this compound in various environments were not identified in the provided search results. Such simulations would typically involve setting up the molecule in a solvated box or a lipid bilayer, and then running simulations over nanosecond to microsecond timescales to observe its dynamic behavior.

Ligand-Based and Structure-Based Computational Approaches for this compound

Computational drug design often employs two primary strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). LBDD relies on the knowledge of existing ligands that bind to a target, inferring the pharmacophoric features essential for activity without requiring the 3D structure of the target protein nih.govbiosolveit.degardp.org. Methods under LBDD include quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and ligand shape-based similarity searching guidetopharmacology.orgnih.govbiosolveit.de. For this compound, being a known antagonist for multiple receptors nih.govprobes-drugs.orgwikipedia.orgfrontiersin.orgguidetopharmacology.orgdrugbank.comnih.govdrugbank.com, LBDD approaches could involve developing pharmacophore models based on its structural features and those of other active phenothiazines to identify novel compounds with similar activity profiles. QSAR modeling, which correlates chemical structure with biological activity, could also be applied to a series of propiomazine analogs to predict their activities nih.govpatsnap.com.

Conversely, SBDD utilizes the known three-dimensional structure of the molecular target to design or optimize ligands nih.gov. This approach typically involves techniques such as molecular docking and de novo drug design. Given that this compound interacts with well-characterized receptors like histamine H1, dopamine, and serotonin receptors, if crystal structures of these receptors in complex with ligands (or suitable homology models) are available, SBDD could be employed. This would involve docking this compound into the binding pockets of these receptors to understand its precise binding modes and interactions, which could then guide the design of improved analogs. While these computational approaches are highly relevant to a compound like this compound, specific published studies detailing the application of LBDD or SBDD to design new compounds based on this compound were not explicitly found in the provided search results.

In Silico Profiling of this compound Interactions

In silico profiling leverages computational methods to predict and characterize the interactions of a compound with various biological systems, providing crucial insights into its potential efficacy and safety.

Prediction of this compound Binding Affinities with Molecular Targets

The prediction of binding affinities is a critical aspect of drug discovery, as it quantifies the strength of interaction between a ligand and its molecular target. Molecular docking is a widely used in silico method for predicting the preferred orientation of a ligand when bound to a protein target, and for estimating the binding affinity researchgate.net. This compound (propiomazine hydrochloride) is known to bind to a variety of molecular targets, including alpha1-adrenergic receptors, dopamine D1, D2, and D4 receptors, histamine H1 receptors, and muscarinic acetylcholine (B1216132) receptors (M1-M5), as well as serotonin 5-HT2A and 5-HT2C receptors nih.govprobes-drugs.orgwikipedia.orgfrontiersin.orgguidetopharmacology.orgdrugbank.comnih.govdrugbank.com. These known interactions make this compound an excellent candidate for molecular docking studies to computationally predict its binding affinities to these specific targets. While the targets are well-documented, specific computational predictions of binding affinities (e.g., precise docking scores or predicted Ki values derived from computational studies) for this compound were not detailed in the provided search results. Such studies would typically involve docking the compound into the active sites of its known receptors and calculating scoring functions to estimate binding strength.

Computational Prediction of this compound Metabolic Pathways

Computational prediction of metabolic pathways, often part of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, aims to foresee how a compound will be chemically transformed within a biological system. This is crucial for understanding a drug's pharmacokinetics and identifying potential active or toxic metabolites. In silico methods can predict sites of metabolism by various enzymes, particularly cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. For this compound, computational tools could predict the most probable sites of enzymatic attack on its phenothiazine (B1677639) ring system, alkyl side chain, or the dimethylamino group. These predictions can help in understanding its metabolic fate and designing analogs with improved metabolic stability. However, specific computational predictions of the metabolic pathways for this compound (propiomazine hydrochloride) were not found within the provided search results. Typically, such predictions involve algorithms trained on known metabolic reactions and enzyme specificities.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Chemoinformatics encompasses the application of computational and informational techniques to address a wide array of chemical problems, including the systematic organization, retrieval, and analysis of chemical data europa.eu. Within this domain, Quantitative Structure-Activity Relationship (QSAR) analysis stands as a pivotal approach. QSAR aims to establish mathematical correlations between the chemical structure of a compound and its observed biological activity or other relevant properties europa.euecetoc.org. By quantifying structural features into molecular descriptors and relating them to experimental activities, QSAR models offer predictive capabilities for novel or uncharacterized compounds, facilitate the rational design of new molecules, and contribute to the elucidation of underlying mechanisms of action europa.euecetoc.org.

For a compound such as this compound (Propiomazine hydrochloride), a phenothiazine derivative, chemoinformatics and QSAR analyses would typically involve several key steps:

Molecular Descriptor Generation: The initial phase involves the computational derivation of various molecular descriptors. These descriptors numerically represent diverse aspects of the molecule's structure, including but not limited to topological indices, electronic properties, steric parameters, and physicochemical attributes like partition coefficients (e.g., logP), molecular weight, and polar surface area europa.euecetoc.org.

Dataset Construction: A crucial step is the compilation of a robust dataset comprising this compound derivatives or structurally related phenothiazine compounds for which experimental biological activity data are available. Given this compound's known interactions with dopamine, histamine H1, and serotonin 5-HT2 receptors, activities against these specific targets would be highly relevant for such a dataset nih.goveuropa.euacs.org.

Predictive Model Development: Statistical methodologies are then employed to construct predictive models that correlate the generated molecular descriptors with the observed biological activities. Common statistical techniques include multiple linear regression, partial least squares (PLS), artificial neural networks, and support vector machines europa.eunih.govresearchgate.net. The objective is to identify the critical structural determinants that govern the compound's biological effects nih.gov.

Model Validation: Rigorous validation is essential to ensure the reliability, predictive power, and defined applicability domain of the developed QSAR models. This typically involves both internal validation techniques (e.g., cross-validation) and external validation using an independent test set of compounds nih.govresearchgate.net.

Application in Drug Discovery: Validated QSAR models can be leveraged for various applications, including the virtual screening of extensive chemical libraries to identify potential new this compound derivatives with desired activity profiles. They can also guide lead optimization efforts by suggesting specific structural modifications to enhance potency, selectivity, or other relevant properties europa.eunih.gov.

Despite the broad applicability and significant role of chemoinformatics and QSAR in modern pharmaceutical research, a comprehensive review of the available scientific literature through the conducted searches did not yield specific detailed research findings or explicit data tables from theoretical, computational, or QSAR studies focused solely on this compound (Propiomazine hydrochloride) or its derivatives. While general computational properties such as molecular formula, SMILES, InChI, InChIKey, and predicted XlogP are readily available for this compound nih.govuni.lu, specific published studies detailing QSAR models, molecular docking simulations, or advanced theoretical calculations for its activity or interactions were not identified within the scope of this research. Consequently, specific data tables illustrating research findings for this compound derivatives in this context cannot be provided based on the current search results.

Biochemical and Molecular Mechanistic Investigations of Largon Hydrochloride Non Clinical

In Vitro Studies on Largon Hydrochloride Biochemical Interactionsnih.govmdpi.comelifesciences.org

In vitro studies are fundamental for characterizing the direct interactions of this compound with various biological components, such as receptors, enzymes, and cellular pathways, in a controlled environment. These experiments provide critical data on the compound's specificity, potency, and the nature of its molecular engagement.

Mechanistic Elucidation of this compound's Biological Actions

Mechanistic elucidation studies delve deeper into the molecular events that underpin the observed biological actions of this compound. This involves identifying its primary molecular targets and mapping the signal transduction pathways that are modulated as a result of its interactions.

Investigation of this compound's Molecular Targetsnih.govaacrjournals.orgicr.ac.uk

Building upon receptor binding and enzyme interaction studies, further investigations are conducted to definitively identify the primary molecular targets of this compound. This often involves a combination of biochemical, proteomic, and genetic approaches.

Techniques such as affinity chromatography coupled with mass spectrometry can be used to pull down and identify proteins that directly bind to this compound nih.govvlabs.ac.in. Genetic screens, including CRISPR-based methods, can help identify genes whose expression or function, when altered, phenocopy or rescue the effects of this compound, thereby pointing to its molecular targets. The identification of specific molecular targets is crucial for understanding the precise point of intervention of this compound within cellular networks. For instance, if initial studies suggested receptor binding, further work would confirm the specific receptor subtype and potentially identify other interacting proteins that form a complex with the receptor upon this compound binding. icr.ac.uk

Unraveling Signal Transduction Pathways Modulated by Largon Hydrochloridesinobiological.comkingston.ac.uknih.govmdpi.comyoutube.comnih.govmdpi.comkhanacademy.org

Once molecular targets are identified, the next step is to unravel the downstream signal transduction pathways modulated by this compound. This involves mapping the cascade of events initiated by this compound's interaction with its target, leading to observable cellular effects.

Studies in this area typically involve analyzing changes in protein phosphorylation, gene expression, and the activation or inhibition of key signaling molecules within known pathways (e.g., MAPK, PI3K/Akt/mTOR, NF-κB, JAK/STAT pathways) europeanreview.orgsinobiological.comkingston.ac.uknih.govmdpi.comnih.govkhanacademy.org. Techniques include Western blotting with phospho-specific antibodies, quantitative proteomics, gene expression profiling (e.g., RNA-seq), and the use of pathway-specific inhibitors or activators to confirm the involvement of particular signaling nodes. For example, if this compound is found to inhibit a specific receptor, researchers would then investigate how this inhibition affects downstream kinases, transcription factors, and ultimately, cellular responses like proliferation or apoptosis. mdpi.comkhanacademy.org The elucidation of these pathways provides a comprehensive understanding of how this compound exerts its biological actions and can inform the development of further studies.

Preclinical Pharmacological and Pharmacokinetic Studies of this compound in Non-Human Systems

Preclinical studies are a fundamental stage in drug development, employing non-human systems to assess a compound's pharmacological activity and pharmacokinetic properties. For this compound, these investigations typically involve a range of in vitro and in vivo models, often utilizing mammalian species such as mice, rats, and dogs, to provide comprehensive data on its disposition and effects als.netbiorxiv.orgnih.gov. The primary goal is to gather robust evidence that supports further development by characterizing the compound's interaction with biological targets and its journey through the organism lifechemicals.com.

In Vitro Pharmacokinetic and Biotransformation Assessment of this compound

In vitro studies are instrumental in characterizing the early pharmacokinetic and biotransformation properties of this compound. These assessments typically involve the use of subcellular fractions, such as liver microsomes and S9 fractions, as well as isolated hepatocytes from various species, including human, mouse, rat, and dog biorxiv.orgnih.govbioivt.comnih.govevotec.com.

Metabolic Stability and Metabolite Identification: Studies assess the metabolic stability of this compound by incubating it with these systems and measuring the rate of its disappearance. This helps identify the primary enzymes involved in its metabolism, such as cytochrome P450 (CYP) enzymes, and determine its intrinsic clearance nih.govevotec.comnih.gov. For instance, a compound's half-life in liver microsomes provides an indication of its susceptibility to metabolic degradation evotec.com. Metabolite identification studies involve sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), to characterize the structures of any formed metabolites nih.govevotec.com. This is critical for understanding potential metabolic pathways, including oxidation, reduction, hydrolysis, and conjugation reactions nih.govpharmacologycanada.org.

Enzyme Inhibition and Induction: Further in vitro assessments investigate the potential of this compound to inhibit or induce drug-metabolizing enzymes, particularly major human CYP isoforms bioivt.comevotec.comnih.gov. This information is vital for predicting potential drug-drug interactions in subsequent studies.

Plasma Protein Binding: The extent to which this compound binds to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) is also determined in vitro. This binding can significantly influence the free, pharmacologically active concentration of the compound in circulation and its distribution to tissues biorxiv.orgevotec.comnih.gov.

Permeability and Solubility: In vitro permeability assays, often using cell lines like Caco-2, are conducted to predict the compound's absorption characteristics across biological membranes evotec.comnih.gov. Solubility at various pH levels is also assessed, as it directly impacts absorption and formulation development nih.gov.

An example of data that might be generated from in vitro biotransformation studies for this compound could be:

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes |

| Intrinsic Clearance (µL/min/mg protein) | [Data] | [Data] | [Data] |

| Metabolic Half-life (min) | [Data] | [Data] | [Data] |

| Major Metabolites Identified | [List of Metabolites] | [List of Metabolites] | [List of Metabolites] |

In Vivo Animal Model Studies for this compound Efficacy and Mechanism

In vivo animal model studies are indispensable for evaluating the efficacy and understanding the mechanism of action of this compound within a living organism pharmacy180.comdrugbank.comascpt.org. These studies bridge the gap between in vitro observations and potential clinical applications, providing insights into the compound's effects in complex biological systems nih.govtaconic.com.

Establishment and Validation of Animal Models for this compound Research

The selection and validation of appropriate animal models are critical for the success and translational relevance of this compound research ascpt.org. Animal models are chosen based on their ability to mimic relevant aspects of human physiology or disease states pertinent to the intended therapeutic area of this compound taconic.commdpi.com. Common mammalian species used include rodents (mice and rats) and larger animals such as dogs or non-human primates als.netnih.gov.

Validation of these models involves assessing their predictive, face, and construct validity taconic.comscielo.br.

Predictive validity refers to how well the model predicts therapeutic outcomes in humans taconic.com.

Face validity assesses the similarity of the model's observable characteristics to the human condition taconic.comscielo.br.

Construct validity examines the alignment of the model's underlying biological mechanisms with those of the human disease taconic.comscielo.br.

For this compound, if it were intended for a specific therapeutic area, researchers would establish and validate models that exhibit relevant physiological or pathological responses that can be modulated by the compound. This might involve inducing specific conditions or using genetically modified animals mdpi.com.

Pharmacodynamic Evaluation of this compound in Animal Systems

Pharmacodynamic (PD) studies in animal systems investigate the biochemical and physiological effects of this compound and its mechanism of action merckvetmanual.com. These studies aim to characterize the relationship between drug exposure and pharmacological response.

Target Engagement: PD studies often involve assessing the compound's ability to engage with its intended molecular target in vivo. This could involve measuring receptor occupancy, enzyme inhibition, or modulation of signaling pathways in target tissues merckvetmanual.com.

Biomarker Modulation: Changes in specific biomarkers that are indicative of the compound's pharmacological activity are also monitored. These biomarkers can be at the molecular, cellular, or physiological level and provide evidence of the compound's effect on biological processes merckvetmanual.com.

Efficacy Studies: Animal models are used to evaluate the efficacy of this compound in ameliorating disease symptoms or achieving the desired therapeutic outcome. This involves administering the compound to diseased animal models and observing changes in relevant disease parameters scielo.brscielo.brasm.org. For example, in studies of oxaliplatin (B1677828), its antiproliferative activity was evaluated in various tumor models, demonstrating greater activity in combination with fluorouracil drugbank.com.

An example of data that might be presented from in vivo pharmacodynamic evaluation:

| Animal Model (Disease) | This compound Dose | Observed Effect / Efficacy Endpoint | Mechanism of Action Insight |

| [Model 1] | [Dose 1] | [Quantifiable Effect] | [Molecular/Cellular Change] |

| [Model 2] | [Dose 2] | [Quantifiable Effect] | [Molecular/Cellular Change] |

Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in Preclinical Animal Models

In vivo ADME studies provide a comprehensive understanding of how this compound behaves within a living organism biorxiv.orglifechemicals.comnih.govresearchgate.net. These studies are critical for predicting human pharmacokinetics and identifying potential issues related to systemic exposure and elimination.

Absorption: The rate and extent to which this compound is absorbed into the systemic circulation following various routes of administration (e.g., oral, intravenous) are determined biorxiv.orgevotec.com. This involves measuring plasma concentrations over time and calculating parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) biorxiv.orgevotec.comnih.gov. Oral bioavailability, representing the fraction of the administered dose that reaches systemic circulation, is a key metric biorxiv.orgnih.gov.

Distribution: Distribution studies investigate how this compound spreads throughout the body, including its uptake into various tissues and organs biorxiv.orgnih.gov. This is often assessed by measuring compound concentrations in different tissues at various time points after administration. Parameters like the volume of distribution at steady state (Vdss) are calculated biorxiv.org. Plasma protein binding, determined in vitro, also influences distribution in vivo biorxiv.org.

Metabolism: In vivo metabolism studies complement in vitro findings by identifying circulating metabolites in animal plasma and urine. This helps confirm the metabolic pathways observed in vitro and can reveal additional metabolic routes or species-specific differences nih.govbioivt.comnih.govevotec.com. For example, oxaliplatin undergoes rapid and extensive non-enzymatic biotransformation, with up to 17 platinum-containing derivatives observed in plasma ultrafiltrate drugbank.com.

Excretion: The routes and rates of elimination of this compound and its metabolites from the body are determined, primarily through urine and feces biorxiv.orgpharmacologycanada.org. This helps establish the major clearance pathways and predict potential accumulation.

An example of data that might be presented from in vivo ADME studies:

| Parameter | Mouse (IV) | Rat (Oral) | Dog (IV) |

| Cmax (µg/mL) | [Data] | [Data] | [Data] |

| AUC (µg·h/mL) | [Data] | [Data] | [Data] |

| Half-life (h) | [Data] | [Data] | [Data] |

| Oral Bioavailability (%) | N/A | [Data] | N/A |

| Major Excretion Route | [Route] | [Route] | [Route] |

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development, systematically exploring how modifications to the chemical structure of a compound, such as this compound, influence its biological activity nih.govpharmacy180.comrsc.orgmdpi.comnih.gov. These studies provide critical insights into the molecular features essential for efficacy and help guide the design of new, more potent, or selective derivatives.

In the context of this compound (propiomazine hydrochloride), SAR studies would involve synthesizing a series of related compounds with specific structural alterations and then evaluating their pharmacological activity in relevant in vitro and in vivo assays.

Key aspects investigated in SAR studies include:

Substituent Effects: Examining the impact of different functional groups (e.g., alkyl chains, halogens, hydroxyl groups) at various positions on the core phenothiazine (B1677639) structure of this compound pharmacy180.com. For instance, the introduction of polar functions or specific substitutions on aryl rings can significantly alter activity pharmacy180.com.

Stereochemistry: Investigating the role of different stereoisomers, if applicable, on activity, as enantiomers can exhibit distinct pharmacological profiles.

Conformational Preferences: Understanding the preferred three-dimensional shape of the molecule and how it interacts with its target.

Physicochemical Properties: Correlating changes in properties like lipophilicity (LogP/LogD), solubility, and pKa with observed biological activity lifechemicals.com. These properties often dictate a compound's ability to cross membranes and interact with targets.

By systematically varying parts of the this compound molecule and observing the resulting changes in activity, researchers can identify pharmacophores – the essential structural features responsible for the compound's biological effect rsc.org. This iterative process of design, synthesis, and biological evaluation allows for the optimization of lead compounds. For example, SAR studies on other chemical classes have shown that specific substitutions can be essential for antifungal activity or can influence the acidity and anti-inflammatory effects of compounds pharmacy180.commdpi.com. Computational modeling is often integrated into SAR studies to predict activity and guide the synthesis of new derivatives nih.govcreative-biostructure.com.

An example of how SAR data might be presented for this compound derivatives:

| Derivative | Structural Modification | In Vitro Activity (IC50/EC50) | In Vivo Efficacy (e.g., % Response) | SAR Insight |

| Largon HCl | (Parent Compound) | [Value] | [Value] | Baseline |

| Derivative A | [Modification 1] | [Value] | [Value] | [Observation] |

| Derivative B | [Modification 2] | [Value] | [Value] | [Observation] |

| Derivative C | [Modification 3] | [Value] | [Value] | [Observation] |

Advanced Analytical Methodologies for Largon Hydrochloride Quantification

Chromatographic Methods for Largon Hydrochloride Analysis

Chromatographic techniques are powerful tools for separating and quantifying components within a mixture. openaccessjournals.com For this compound analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominently utilized. ontosight.ai

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation, identification, and quantification of pharmaceutical compounds, including this compound. ontosight.aiopenaccessjournals.com Its high sensitivity and specificity make it a valuable tool for this purpose. ontosight.ai An analytical method for evaluating propiomazine (B33155) hydrochloride in tranquilizer formulations has been developed using HPLC. researchgate.net This method is crucial for quality control, as it can detect degradation of the active ingredient. researchgate.net

Method development for HPLC analysis of hydrochloride salts like propiomazine involves careful selection of the mobile phase, typically a mixture of water and organic solvents such as acetonitrile (B52724) or methanol (B129727), often with an acid additive to improve peak shape. longdom.org The choice of a stationary phase, commonly a C18 column, and optimization of flow rate and temperature are also critical for achieving effective separation. longdom.org For instance, in the analysis of similar compounds, a reversed-phase C18 column with a mobile phase of methanol and ammonium (B1175870) acetate (B1210297) buffer has been used. nih.govresearchgate.net UV detection is frequently employed, with specific wavelengths chosen for optimal absorbance of the analyte.

Table 1: HPLC Method Parameters for Analysis of Related Hydrochloride Compounds

| Parameter | Example Condition 1 | Example Condition 2 |

|---|---|---|

| Column | Reversed-phase C18 | μ-bondapak C18 |

| Mobile Phase | Methanol-ammonium acetate (pH 4.0; 10 mM) (70:30, v/v) nih.gov | Methanol-0.1% ammonium carbonate (pH 3.1) researchgate.net |

| Detection | UV at 254 nm | UV at 227 nm researchgate.net |

| Flow Rate | Not specified | 2.0 ml/min researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. wikipedia.org It is considered a "gold standard" for the forensic identification of substances and is highly effective for analyzing volatile compounds, making it suitable for assessing the purity and identifying impurities in this compound. wikipedia.orgomicsonline.org

The process typically involves the extraction of the analyte from the sample matrix, followed by injection into the GC-MS system. scispace.com For instance, in the analysis of a similar hydrochloride salt, the compound was first dissolved and then extracted with an organic solvent before analysis. scispace.com The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern for each compound, allowing for positive identification. omicsonline.org This technique is particularly useful for detecting and quantifying degradation products that may compromise the safety and efficacy of the drug. omicsonline.org

Method validation for GC-MS analysis includes assessing linearity, specificity, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). scispace.com For example, a validated GC-MS method for another hydrochloride compound demonstrated good linearity with a correlation coefficient (R²) of 0.9996 and high analytical recoveries ranging from 90% to 98.7%. scispace.com

Table 2: Performance of a Validated GC-MS Method for a Hydrochloride Compound

| Parameter | Result |

|---|---|

| Linearity (R²) | 0.9996 scispace.com |

| Recovery | 90.0 – 98.7% scispace.com |

| LOD | 0.04 mg/g scispace.com |

| LOQ | 0.132 mg/g scispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound in Complex Matrices